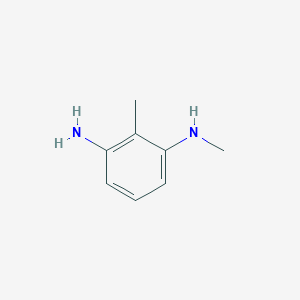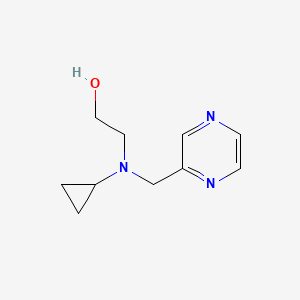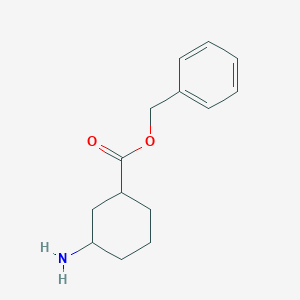
N1,2-dimethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,2-Dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two methyl groups and two amino groups are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,2-Dimethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to form the corresponding amine. The methylation of the amine groups can be achieved using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitrobenzene derivatives. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various amines, depending on the reaction conditions.
Substitution: It can participate in electrophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Various amines.
Substitution: Halogenated or sulfonated benzene derivatives.
Scientific Research Applications
N1,2-Dimethylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,2-dimethylbenzene-1,3-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify the structure and function of these targets. The pathways involved often include the formation of covalent bonds with electrophilic centers on the target molecules.
Comparison with Similar Compounds
N1,3-Dimethylbenzene-1,2-diamine: Similar structure but with different positions of the methyl and amino groups.
N1,4-Dimethylbenzene-1,2-diamine: Another isomer with different substitution patterns.
N1,2-Dimethylbenzene-1,4-diamine: Differently substituted isomer.
Uniqueness: N1,2-Dimethylbenzene-1,3-diamine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective.
Properties
IUPAC Name |
3-N,2-dimethylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCHQTPSKZPOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7877704.png)





![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B7877743.png)



![[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B7877770.png)


